molecular formula C20H23ClN2O3S B11592571 isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11592571
M. Wt: 406.9 g/mol
InChI Key: TVNNFVWEXUFPDQ-UHFFFAOYSA-N
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Description

Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with electrophilic reagents. Common reagents used in this process include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction conditions often involve the use of bases such as anhydrous potassium carbonate and triethylamine in solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Green chemistry principles, such as the use of sustainable catalysts and solvents, are also being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted thiazolopyrimidines .

Mechanism of Action

The mechanism of action of isobutyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to various biological effects .

Properties

Molecular Formula

C20H23ClN2O3S

Molecular Weight

406.9 g/mol

IUPAC Name

2-methylpropyl 5-(4-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23ClN2O3S/c1-5-15-18(24)23-17(13-6-8-14(21)9-7-13)16(12(4)22-20(23)27-15)19(25)26-10-11(2)3/h6-9,11,15,17H,5,10H2,1-4H3

InChI Key

TVNNFVWEXUFPDQ-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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